CYP3A4 Inhibition vs. HDAC2 Selectivity
2-(4,5-Diphenyl-1H-imidazol-1-yl)acetic acid exhibits moderate inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC50 of 233 nM, determined using insect supersomes with midazolam as substrate and monitoring 10‑hydroxymidazolam formation [1]. In contrast, its inhibition of histone deacetylase 2 (HDAC2) is approximately 1.7‑fold weaker (IC50 = 400 nM) and HDAC1 inhibition is even less potent (IC50 = 550 nM) [2]. This differential CYP3A4 vs. HDAC activity profile is critical for medicinal chemists designing analogs with minimized drug–drug interaction liability while retaining epigenetic modulation potential.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | CYP3A4 IC50 = 233 nM; HDAC2 IC50 = 400 nM; HDAC1 IC50 = 550 nM |
| Comparator Or Baseline | Same compound assessed against different targets (CYP3A4 vs. HDAC2 vs. HDAC1) |
| Quantified Difference | CYP3A4 inhibition is 1.7× more potent than HDAC2; 2.4× more potent than HDAC1 |
| Conditions | CYP3A4: insect supersomes, midazolam substrate, 10‑hydroxymidazolam formation; HDAC2: recombinant full‑length human enzyme (residues 1–488) in baculovirus‑infected Sf9 cells |
Why This Matters
This quantitative profile allows researchers to prioritize this building block when CYP3A4 inhibition is a desired or acceptable property, while avoiding analogs with broader off‑target HDAC activity that could confound phenotypic screening campaigns.
- [1] BindingDB. (n.d.). BDBM50568243 (CHEMBL4846752): IC50 = 233 nM for CYP3A4. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50568243 View Source
- [2] BindingDB. (n.d.). BDBM50568243: HDAC2 IC50 = 400 nM; HDAC1 IC50 = 550 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50568243 View Source
